molecular formula C13H11ClN2O B13740051 6-Acetylperimidine hydrochloride CAS No. 101831-63-4

6-Acetylperimidine hydrochloride

Cat. No.: B13740051
CAS No.: 101831-63-4
M. Wt: 246.69 g/mol
InChI Key: XTVVQSXBDYTSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetylperimidine hydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of perimidines, which are known for their versatile applications in various fields such as medicinal chemistry, industrial chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylperimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,8-diaminonaphthalene with acetic anhydride, followed by cyclization to form the perimidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as metal salts or acids can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Acetylperimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted perimidines .

Scientific Research Applications

6-Acetylperimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetylperimidine hydrochloride involves its interaction with specific molecular targets. The acetyl group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Perimidine: The parent compound without the acetyl group.

    1,8-Diaminonaphthalene: A precursor in the synthesis of perimidines.

    N-Acetylperimidine: A closely related compound with similar properties.

Uniqueness: This modification allows for a broader range of chemical reactions and interactions compared to its analogs .

Properties

CAS No.

101831-63-4

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

1-(3H-perimidin-3-ium-6-yl)ethanone;chloride

InChI

InChI=1S/C13H10N2O.ClH/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12;/h2-7H,1H3,(H,14,15);1H

InChI Key

XTVVQSXBDYTSNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)[NH2+]C=N3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.